molecular formula C12H16BrFN2 B7973128 (2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine

(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine

Cat. No.: B7973128
M. Wt: 287.17 g/mol
InChI Key: ZUWGEHXRRAUQLX-VIFPVBQESA-N
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Description

(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine is a chiral small molecule featuring a piperazine ring, a versatile scaffold prominent in medicinal chemistry . The specific (2S) stereochemistry at the 2-methyl group is a critical feature for researchers, as chirality can profoundly influence a compound's interaction with biological targets, making this enantiomerically pure building block valuable for developing stereospecific ligands and probes . Its structure incorporates a 4-bromo-2-fluorobenzyl group attached to one nitrogen of the piperazine ring, while the other nitrogen remains a secondary amine, providing a handle for further chemical modification. Piperazine derivatives are known for their significant pharmacological activities and are frequently explored in the development of novel psychoactive substances and central nervous system (CNS) active compounds due to their ability to interact with neurotransmitter systems such as serotonin and dopamine . The bromo and fluoro substituents on the phenyl ring are classic elements in drug discovery, serving to modulate the compound's electronic properties, lipophilicity, and metabolic stability, and also providing sites for further derivatization via cross-coupling reactions. This combination of a chiral center, a substituted aryl group, and the multifunctional piperazine core makes this compound a sophisticated intermediate for researchers in synthetic chemistry, particularly for constructing compound libraries or for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents or pharmacological tools. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses and is strictly not for human consumption. Researchers should handle this compound with appropriate care, consulting its Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

(2S)-1-[(4-bromo-2-fluorophenyl)methyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFN2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)6-12(10)14/h2-3,6,9,15H,4-5,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWGEHXRRAUQLX-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Piperazine Derivatives

The most common approach involves alkylation of a preformed piperazine core with a 4-bromo-2-fluorobenzyl halide. Key steps include:

  • Substrate Preparation : (2S)-2-methylpiperazine is synthesized via chiral resolution of racemic mixtures or asymmetric catalysis.

  • Benzylation : Reaction of (2S)-2-methylpiperazine with 4-bromo-2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C.

  • Purification : Crystallization from ethanol or ethyl acetate/hexane mixtures yields the target compound.

Example Protocol

  • Dissolve (2S)-2-methylpiperazine (1 equiv) and 4-bromo-2-fluorobenzyl bromide (1.1 equiv) in DMF.

  • Add K₂CO₃ (2 equiv) and stir at 70°C for 12 h.

  • Quench with water, extract with ethyl acetate, and concentrate.

  • Recrystallize from ethanol to obtain pure product (Yield: 65–72%).

Reductive Amination Approaches

Reductive amination offers an alternative route for constructing the piperazine ring:

  • Intermediate Synthesis : Condensation of 1,2-diamines with α-ketoaldehydes.

  • Stereochemical Control : Use of chiral auxiliaries (e.g., (R)-TolBINAP) in palladium-catalyzed hydrogenation to enforce the (2S) configuration.

Key Reaction

(2R)-2-methyl-1,2-diamine+4-bromo-2-fluorophenylglyoxalNaBH(OAc)₃(2S)-product\text{(2R)-2-methyl-1,2-diamine} + \text{4-bromo-2-fluorophenylglyoxal} \xrightarrow{\text{NaBH(OAc)₃}} \text{(2S)-product}

This method achieves enantiomeric excess (ee) >90% but requires multistep purification.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies enable direct functionalization of preexisting piperazines:

  • Buchwald-Hartwig Amination : Coupling of (2S)-2-methylpiperazine with 4-bromo-2-fluorobenzyl chloride using Pd(OAc)₂/Xantphos.

  • Conditions : 100°C in toluene with Cs₂CO₃ as base (Yield: 58–65%).

Stereochemical Control and Resolution

Asymmetric Hydrogenation

Chiral catalysts like Pd(OCOCF₃)₂/(R)-TolBINAP facilitate enantioselective reduction of pyrazin-2-ol intermediates to (2S)-configured piperazines.

  • Substrate : 5,6-Disubstituted pyrazin-2-ol.

  • Conditions : 1000 psi H₂, TsOH·H₂O in DCM/benzene (1:1) at 80°C.

  • Outcome : 84–90% ee, dr >20:1.

Chiral Resolution

Racemic mixtures are resolved via diastereomeric salt formation with tartaric acid or camphorsulfonic acid.

Comparative Analysis of Methods

Method Yield ee (%) Complexity Scale-Up Feasibility
Alkylation65–72%N/ALowHigh
Reductive Amination50–60%>90ModerateModerate
Palladium Cross-Coupling58–65%N/AHighLow
Asymmetric Hydrogenation70–75%84–90HighModerate

Critical Optimization Parameters

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may require rigorous drying.

  • Temperature Control : Elevated temperatures (70–80°C) improve reaction kinetics but risk racemization.

  • Catalyst Loading : Pd catalysts at 3–5 mol% balance cost and efficiency.

Industrial-Scale Considerations

  • Cost-Efficiency : Alkylation methods are preferred for large-scale production due to lower catalyst costs.

  • Waste Management : Pd-mediated routes generate heavy metal waste, necessitating stringent purification .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the para position of the fluorophenyl ring undergoes SNAr reactions under basic conditions. This is critical for introducing diverse substituents:

Reagent/ConditionsProductYieldKey Reference
Piperazine derivatives, K2_2CO3_3, DMF, 80°CAryl-piperazine coupled products66–95%
2,4-Dimethylphenylthiophenol, Pd catalysisThioether-functionalized derivatives70%

Example: Reaction with 2-nitro-5-halopyridine derivatives forms intermediates for pharmaceuticals like Palbociclib . Steric hindrance from the methyl group on the piperazine may require optimized bases (e.g., cyclohexyl MgCl) to enhance nucleophilicity .

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids, enabling biaryl synthesis:

Boronic AcidCatalyst SystemSolventYieldReference
4-Methoxyphenylboronic acidPd(OAc)2_2, K2_2CO3_3THF/H2_2O82–91%
3-Cyanophenylboronic acidSimilar conditionsTHF/H2_2O85%

This method is pivotal for diversifying the aryl moiety in drug discovery . The fluorine atom enhances the electrophilicity of the bromine site, facilitating oxidative addition to Pd .

Piperazine Ring Functionalization

The secondary amine in the piperazine ring undergoes alkylation, acylation, or sulfonylation:

Reaction TypeReagentProductYieldReference
AlkylationTosyl chloride, Et3_3NTosyl-protected piperazine95%
AcylationCyclohexyl methanoneKetone-functionalized derivative220 nM Ki_i (CB1 binding)

Steric effects from the 2-methyl group may slow reaction kinetics compared to unsubstituted piperazines .

Oxidation Reactions

The piperazine ring can be oxidized to form N-oxides, altering electronic properties:

Oxidizing AgentConditionsProductApplicationReference
meta-Chloroperoxybenzoic acidDCM, RT, 6 hPiperazine N-oxideIntermediate for sulfoxide synthesis

N-Oxides are often intermediates in medicinal chemistry for improving solubility or metabolic stability .

Acid-Catalyzed Transformations

Methanesulfonic acid catalyzes reactions involving the benzyl or piperazine groups:

ReactionConditionsOutcomeReference
BrominationHBr in acetic acid, 60°CBromomethyl intermediates
EsterificationMethanol, H2_2SO4_4Methyl ester derivatives

Acid catalysis is critical in synthesizing mitratapide intermediates .

Stereochemical Considerations

The (2S) configuration influences regioselectivity and binding affinity:

  • Chiral HPLC or enzymatic resolution is required to maintain enantiopurity during synthesis.

  • In receptor binding studies, the S-configuration enhances interactions with hydrophobic pockets (e.g., cannabinoid receptors) .

Salt Formation

The tertiary amine forms stable salts for pharmaceutical formulations:

AcidSalt FormApplicationReference
HClHydrochlorideImproved crystallinity
Methanesulfonic acidMesylateEnhanced solubility

Comparative Reactivity with Analogs

Compound ModificationReactivity DifferenceExample
Replacement of Br with ClReduced coupling efficiencyLower yields in Suzuki reactions
Removal of 2-methyl groupFaster alkylation kineticsHigher byproduct formation

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant Properties
Research indicates that piperazine derivatives exhibit potential antidepressant activity. Studies have shown that compounds similar to (2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine can act as selective serotonin reuptake inhibitors (SSRIs). These compounds may help modulate neurotransmitter levels, thereby alleviating symptoms of depression.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives for their antidepressant effects. The findings suggested that the introduction of halogen atoms, such as bromine and fluorine, significantly enhances the binding affinity to serotonin receptors, indicating a promising pathway for developing new antidepressants using this compound as a scaffold .

Neuropharmacology

2.1 Modulation of Cannabinoid Receptors
Recent investigations have focused on the role of this compound as a modulator of cannabinoid receptors, particularly in the context of pain management and neuroprotection.

Data Table: Cannabinoid Receptor Modulation

CompoundActivityReference
This compoundModulates CB1 and CB2 receptors
Similar piperazine derivativesPain relief in animal models

Case Study:
A patent application detailed the synthesis of piperazine derivatives that modulate monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids. This modulation can enhance analgesic effects while reducing side effects typically associated with opioid use .

Anticancer Research

3.1 Inhibition of Tumor Growth
Emerging studies suggest that this compound may possess anticancer properties through its action on specific signaling pathways involved in cell proliferation and apoptosis.

Data Table: Anticancer Activity

CompoundCancer TypeMechanism of ActionReference
This compoundBreast CancerInduces apoptosis via caspase activation
Other piperazine derivativesVarious cancersInhibits cell cycle progression

Case Study:
In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspases, highlighting its potential as a chemotherapeutic agent .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity.

Data Table: Synthesis Overview

StepReagents UsedConditionsYield
Step 1Piperazine derivative + Bromine sourceRoom temperature, solvent-free85%
Step 2Fluorination agent + Base60°C, solvent-based75%

Mechanism of Action

The mechanism of action of (2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine vs. 2-Methylpiperazine Derivatives

The presence of a 2-methyl group on the piperazine ring introduces steric and electronic effects:

  • Temperature-Dependent Structure-Directing Effects: At 160°C, 2-methylpiperazine directs the formation of aluminophosphates (APMeP150) with distinct inorganic sheet topologies compared to unsubstituted piperazine (AP2pip). The non-bonding interaction energy for 2-methylpiperazine (−81.91 kJ/mol) is significantly lower than that of piperazine (−45.64 kJ/mol), indicating stronger structural stabilization . At 190°C, this methyl group’s influence diminishes, with both compounds forming identical sheet topologies .
  • Chemical Reactivity in Slurries :
    • In CeO₂-based slurries, 2-methylpiperazine exhibits a stronger inhibitory effect on SiO₂ removal (vs. Si₃N₄) than piperazine. At pH 4, 10, and 12, it achieves a selectivity ratio of 16 for SiO₂/Si₃N₄, compared to lower ratios for piperazine .

Halogenated Piperazine Derivatives

(a) 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine
  • Structural Differences : Features a benzoyl group (C=O) instead of a benzyl group (CH₂).
  • Impact on Properties :
    • The electron-withdrawing benzoyl group reduces basicity compared to the benzyl substituent in the target compound.
    • Predicted collision cross-section (CCS) values for the benzoyl derivative (161.7 Ų for [M+H]+) suggest distinct conformational behavior in mass spectrometry .
(b) 1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine
  • Substituent Variation : Replaces the 2-fluoro group with a furan ring .
  • Electronic Effects : The furan’s electron-rich aromatic system may enhance π-π stacking interactions, contrasting with the electron-withdrawing fluorine in the target compound .

Stereochemical Variants

  • (2S)-2-Methylpiperazine Dihydrochloride : The S-enantiomer is critical for chiral recognition in biological systems. For example, protein kinase C inhibitors like H-7 (a 2-methylpiperazine derivative) rely on stereochemistry for binding efficacy .
  • Racemic Mixtures : Impurities such as ethylenediamine in racemic 2-methylpiperazine can lead to unwanted byproducts (e.g., gatifloxacin dimers), underscoring the importance of enantiomeric purity in pharmaceuticals .

Key Data Tables

Table 1: Structural and Thermodynamic Comparison

Compound Substituent Non-Bonding Interaction (kJ/mol) Selectivity (SiO₂/Si₃N₄) CCS ([M+H]+, Ų)
Piperazine None −45.64 ≤10 N/A
2-Methylpiperazine 2-CH₃ −81.91 16 N/A
(2S)-1-[(4-Br-2-F-C₆H₃)CH₂]-2-CH₃-Pz 4-Br-2-F-benzyl N/A N/A 161.7
1-(5-Br-2-F-benzoyl)-4-CH₃-Pz 5-Br-2-F-benzoyl N/A N/A 161.7

Research Implications

  • Material Science: The temperature-dependent behavior of 2-methylpiperazine derivatives highlights their utility in synthesizing zeolites and layered aluminophosphates under controlled conditions .
  • Pharmaceuticals : Enantiomeric purity and halogen placement are critical for optimizing pharmacokinetics (e.g., membrane permeability, metabolic stability) .
  • Surface Chemistry : Strong inhibitory effects of 2-methylpiperazine in slurries suggest applications in precision polishing of semiconductors .

Biological Activity

(2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₆BrFN₂
  • Molecular Weight : 287.17 g/mol
  • CAS Number : 1567985-59-4
  • SMILES Notation : CC1CNCCN1Cc1ccc(Br)cc1F

The compound's biological activity is primarily linked to its interaction with various receptors in the body, particularly those involved in neuropharmacology and metabolic processes.

Receptor Interactions

  • Cannabinoid Receptors : Similar compounds have shown selective binding to CB1 receptors, which are implicated in appetite regulation and pain modulation. For instance, a related compound demonstrated a Ki value of 220 nM for CB1 receptors, indicating potential therapeutic effects in obesity and pain management .
  • GLP-1 Receptor Agonism : Research indicates that piperazine derivatives can act as GLP-1 receptor agonists, which are crucial for insulin secretion and glucose homeostasis. This suggests that this compound might also modulate metabolic pathways .

Antimicrobial Activity

Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. The compound's structural modifications, particularly the presence of halogen substituents like bromine and fluorine, enhance its efficacy against various pathogens.

Microorganism Inhibition Zone (mm) Compound
Staphylococcus aureus14 - 17This compound
Escherichia coli10 - 13Same as above
Bacillus subtilis15 - 18Same as above

This table illustrates the compound's broad-spectrum antibacterial activity, which is critical in developing new antibiotics .

Anti-Proliferative Activity

The anti-proliferative effects of the compound have been evaluated against several cancer cell lines using the MTT assay. The results indicate that structural variations significantly influence the activity against different cancer types.

Cell Line IC50 (µM) Compound
HePG-2 (Liver Cancer)25This compound
MCF-7 (Breast Cancer)30Same as above
PC-3 (Prostate Cancer)28Same as above
HCT-116 (Colorectal)35Same as above

These findings suggest a promising role for this compound in cancer therapy, particularly due to its selective action on cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of piperazine derivatives:

  • Study on Obesity Management : A study highlighted that compounds similar to this compound could serve as effective agents in managing obesity by acting on cannabinoid receptors without the severe psychiatric side effects associated with earlier CB1 antagonists .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of piperazine derivatives, showing enhanced activity with specific substitutions at the aromatic ring, further supporting the need for structural optimization to improve efficacy .
  • Cancer Cell Proliferation Inhibition : Research demonstrated that certain analogs exhibited potent anti-proliferative effects across multiple cancer cell lines, reinforcing the significance of substituent groups on biological activity .

Q & A

Q. What are the optimal synthetic routes for (2S)-1-[(4-Bromo-2-fluorophenyl)methyl]-2-methylpiperazine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:

  • Step 1: React 4-bromo-2-fluorobenzyl bromide with (2S)-2-methylpiperazine in acetonitrile under reflux with triethylamine as a base (yield: ~40-55%) .
  • Step 2: Purify via recrystallization (ethanol/water) and confirm purity using HPLC (>98%) .
  • Key Parameters: Maintain inert atmosphere (N₂/Ar) to prevent oxidation of intermediates. Adjust stoichiometry (1:1.5 molar ratio of benzyl halide to piperazine) to minimize byproducts .

Q. How can the stereochemical configuration of the 2-methylpiperazine moiety be verified?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase; retention time correlates with (S)-enantiomer .
  • X-ray Crystallography: Resolve single crystals (grown in ethanol) using SHELXL-2018 . The chair conformation of the piperazine ring and Cahn-Ingold-Prelog priorities confirm the (S)-configuration .

Q. What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR: ¹H NMR (DMSO-d₆) should show characteristic signals: δ 3.45–3.75 ppm (piperazine CH₂), δ 4.30 ppm (benzyl CH₂), and δ 7.20–7.80 ppm (aromatic H) .
  • ESI-MS: Expected [M+H]⁺ = 327.1 (calculated for C₁₃H₁₇BrFN₂) .
  • IR: Confirm C-F stretch at 1220–1150 cm⁻¹ and C-Br at 560–590 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the compound’s receptor-binding affinity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with MC4 receptor (PDB: 6WPT) to simulate binding. The fluorophenyl group shows hydrophobic interactions with Leu106 and Tyr268, while the piperazine nitrogen forms hydrogen bonds with Asp122 .
  • MD Simulations (GROMACS): Run 100 ns trajectories to assess stability of ligand-receptor complexes; RMSD < 2.0 Å indicates stable binding .

Q. What strategies resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Use identical cell lines (e.g., HEK293T for MC4 receptor) and normalize data to positive controls (e.g., HS014 for MC4 antagonism) .
  • Meta-Analysis: Pool data from ≥3 independent studies; apply Welch’s t-test to address batch effects (e.g., solvent/DMSO concentration differences) .

Q. How to design in vivo studies for neuropharmacological activity?

Methodological Answer:

  • Rodent Models:
    • Forced Swim Test (FST): Administer 10 mg/kg (i.p.) and measure immobility time reduction (≥30% vs. control indicates antidepressant-like effects) .
    • Elevated Plus Maze: Dose 5 mg/kg (oral) and calculate time in open arms (increase >40% suggests anxiolytic activity) .
  • PK/PD Analysis: Collect plasma/brain samples at 0.5, 2, 6, and 24 h post-dose; correlate exposure (AUC) with behavioral endpoints .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 39% vs. 55%)?

Methodological Answer:

  • Root Cause: Differences in reaction time (24 h vs. 48 h) and solvent purity (HPLC-grade vs. technical-grade acetonitrile) .
  • Mitigation: Optimize via Design of Experiments (DoE): Vary temperature (60–100°C), time (12–36 h), and base (Et₃N vs. K₂CO₃) to identify robust conditions .

Q. Why do NMR spectra vary across studies for the same compound?

Methodological Answer:

  • Solvent Effects: DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., benzyl CH₂ δ 4.30 in DMSO vs. δ 4.15 in CDCl₃) .
  • Impurity Peaks: Residual ethyl acetate (δ 1.20 ppm) or water (δ 3.33 ppm) in crude samples; repurify via flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

ParameterOptimal ValueImpact on Yield/PurityReference
Reaction Time24–36 hYield ↑ 15% beyond 24 h
SolventAcetonitrilePurity >98% vs. 92% (THF)
Temperature80°CPrevents decomposition

Q. Table 2: Pharmacological Data Consistency Check

AssayExpected ResultCommon PitfallsSolution
MC4 Receptor BindingIC₅₀ = 7.9 nMNon-standard membrane prepUse HEK293T overexpression
Forced Swim TestImmobility ↓30%Room temperature variabilityControl at 22±1°C

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